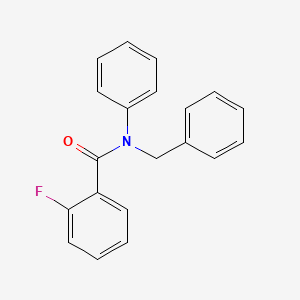

N-benzyl-2-fluoro-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-fluoro-N-phenylbenzamide is an organic compound with the molecular formula C20H16FNO It is a member of the benzamide family, characterized by the presence of a benzyl group, a fluoro substituent, and a phenyl group attached to the benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluoro-N-phenylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-fluorobenzoyl chloride+N-benzylanilineEt3Nthis compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Various substituted benzamides.

Oxidation: Benzyl carboxylic acid derivatives.

Reduction: Benzyl alcohol or methyl derivatives.

Hydrolysis: 2-fluorobenzoic acid and N-benzylaniline.

Applications De Recherche Scientifique

Chemistry

N-benzyl-2-fluoro-N-phenylbenzamide serves as a building block in the synthesis of more complex organic molecules. Its unique structural features enable chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer studies. For example, derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its derivatives have been evaluated for their therapeutic potential against diseases such as cancer and viral infections. Notably, certain derivatives have demonstrated antiviral activity against Enterovirus 71 (EV71), making them candidates for further drug development .

Industry

The compound is also utilized in the development of new materials and chemical processes. Its properties lend themselves to applications in polymer chemistry and materials science, where it can contribute to the formulation of innovative products.

Case Study 1: Anticancer Activity

A study evaluated various N-phenylbenzamide derivatives, including this compound, for their anticancer properties. The results indicated that specific derivatives exhibited significant cytotoxicity against human cancer cell lines, with molecular docking studies revealing high binding affinities to target proteins involved in cancer progression .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of this compound derivatives against EV71. The findings showed that some compounds had low micromolar IC50 values, suggesting they could serve as lead compounds for developing new antiviral therapies .

Mécanisme D'action

The mechanism of action of N-benzyl-2-fluoro-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyl and phenyl groups contribute to its overall hydrophobicity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzyl-2-chloro-N-phenylbenzamide

- N-benzyl-2-methyl-N-phenylbenzamide

- N-benzyl-2-nitro-N-phenylbenzamide

Uniqueness

N-benzyl-2-fluoro-N-phenylbenzamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound a valuable compound for various applications.

Activité Biologique

N-benzyl-2-fluoro-N-phenylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzamide structure with a fluorine atom at the 2-position of the benzyl group. The presence of the fluoro substituent is significant as it can enhance the compound's binding affinity to biological targets, thereby modulating their activity. The hydrophobic nature of the benzyl and phenyl groups contributes to its overall stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group is known to influence the electronic properties of the molecule, potentially enhancing its selectivity and potency against certain biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been investigated for its efficacy against various strains of viruses, including Enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. In vitro assays have shown that derivatives of N-phenylbenzamide can inhibit EV71 at low micromolar concentrations, with IC50 values ranging from 5.7 to 18 μM .

Anticancer Activity

This compound has also been explored for its anticancer potential. Research indicates that certain derivatives within this class exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold demonstrated significant activity against leukemia cell lines, with IC50 values as low as 0.96 µM . The underlying mechanisms for these activities may involve inhibition of critical cellular pathways, although further studies are required to elucidate these pathways fully.

Table: Biological Activity Summary

| Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Antiviral | Enterovirus 71 | 5.7 - 18 | Effective against multiple strains |

| Anticancer | Leukemia cell lines | 0.96 - 4.23 | Varies by specific derivative |

| Mitochondrial permeability | Calcium retention capacity | EC50 = 280 nM | High selectivity observed |

Case Studies

- Antiviral Activity Against EV71 : In a study evaluating N-phenylbenzamide derivatives, one compound exhibited an IC50 value of 12 μM against EV71 strains, demonstrating potential as a lead compound for antiviral drug development .

- Cytotoxicity in Cancer Models : Another derivative was tested against various cancer cell lines (HCT116 and MCF7), showing significant cytotoxicity with IC50 values of 18.8 µM and 29.3 µM respectively . This highlights the compound's potential in cancer therapeutics.

- Calcium Retention Capacity : A related compound showed exceptional performance in enhancing calcium retention in mitochondria, suggesting a role in mitochondrial protection during stress conditions .

Propriétés

IUPAC Name |

N-benzyl-2-fluoro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHHEHCSAPIQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.